4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
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Overview
Description
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a thioxo group and a phenethylbutanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides under controlled conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with sulfur-containing reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Phenethylbutanamide Side Chain: The final step involves the coupling of the quinazolinone-thioxo intermediate with phenethylbutanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a candidate for further drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with specific molecular targets in the body suggests it could be developed into a drug for treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its unique chemical structure makes it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or receptors, disrupting key biological pathways. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation, leading to the death of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and thioxo group but differ in their side chains.
Phenethylbutanamide derivatives: These compounds have the phenethylbutanamide side chain but lack the quinazolinone core.
Uniqueness
What sets 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide apart is its combination of the quinazolinone core with a thioxo group and a phenethylbutanamide side chain
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-18(21-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)22-20(23)26/h1-5,7-10H,6,11-14H2,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFRPZJYIRSDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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